molecular formula C17H12BrClN2O2S B2506174 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE CAS No. 1223840-48-9

2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2506174
CAS No.: 1223840-48-9
M. Wt: 423.71
InChI Key: HWGDWELAMZNUOO-UHFFFAOYSA-N
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Description

“2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE” is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted at the 5-position with a 4-bromophenyl group. A sulfanyl (-S-) linker connects the oxazole ring to an acetamide moiety, which is further substituted with a 4-chlorophenyl group.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2S/c18-12-3-1-11(2-4-12)15-9-20-17(23-15)24-10-16(22)21-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGDWELAMZNUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE typically involves the reaction of 4-bromophenyl and 4-chlorophenyl derivatives with oxazole and sulfanyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes both oxazole and acetamide functional groups. The synthesis typically involves the reaction of 4-bromophenyl and 4-chlorophenyl derivatives with oxazole intermediates, often utilizing various coupling agents and conditions to achieve the desired purity and yield.

Analgesic Properties

Research has demonstrated that compounds similar to 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfany}-N-(4-chlorophenyl)acetamide exhibit significant analgesic activity. For instance, studies have shown that derivatives of oxazolones can effectively inhibit pain pathways, with some compounds outperforming traditional analgesics like aspirin and pentazocine in various animal models.

  • Case Study : In a study assessing the analgesic effects of similar oxazolones, the compounds were evaluated using the writhing test and hot plate test. Results indicated that certain derivatives exhibited potent analgesic effects with minimal side effects, suggesting their potential as safer alternatives to existing pain medications .

Anti-inflammatory Effects

The anti-inflammatory properties of this class of compounds are particularly noteworthy. Molecular docking studies have indicated that these compounds can effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

  • Case Study : A series of benzylidene-oxazolones were synthesized and tested for their anti-inflammatory activity. The results showed that some derivatives had lower IC50 values than celecoxib, a standard anti-inflammatory drug, indicating a stronger inhibitory effect on COX-2 .

Toxicological Assessment

Toxicity studies are crucial for evaluating the safety profile of new pharmaceutical agents. The acute toxicity of 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfany}-N-(4-chlorophenyl)acetamide has been assessed through standardized methods.

  • Findings : Acute toxicity tests performed on mice revealed no lethal effects at therapeutic doses. Histopathological examinations showed no significant adverse effects on vital organs, indicating a favorable safety profile .

Summary of Applications

Application Description
Analgesic Activity Demonstrated effectiveness in reducing pain in animal models; potential as a safer alternative to traditional analgesics.
Anti-inflammatory Inhibition of COX-2 enzyme; some derivatives show stronger activity than existing anti-inflammatory drugs like celecoxib.
Toxicity Profile Low acute toxicity with no significant adverse effects observed in histopathological assessments.

Mechanism of Action

The mechanism of action of 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(4-Bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide

  • Core Structure : Replaces the 1,3-oxazole with a 1,3-thiazole ring.
  • Substituents : Retains the 4-bromophenyl sulfanyl and 4-chlorophenyl acetamide groups but positions the chloro substituent at the 2-position of the thiazole-attached phenyl ring.
  • Molecular Formula : C₁₇H₁₂BrClN₂OS₂; Molar mass: 463.78 g/mol .

2-{[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

  • Core Structure : Uses a 1,3,4-thiadiazole ring instead of oxazole.
  • Substituents : Features a 4-chlorophenyl group on the thiadiazole and a trimethylphenyl acetamide group.

Chalcone-Derived Acetamides (e.g., 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide)

  • Core Structure: Replaces the oxazole-sulfanyl unit with a phenoxy-acryloyl system.
  • Substituents : Retains halogenated aryl groups but lacks the sulfur linker.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Spectral Data (¹³C-NMR, δ ppm)
Target Compound C₁₈H₁₃BrClN₂O₂S¹ ~467.73 Not reported in evidence
2-[(4-Bromophenyl)sulfanyl]-... (Thiazole) C₁₇H₁₂BrClN₂OS₂ 463.78 Not reported
Chalcone-derived acetamide C₂₉H₂₂ClNO₃ 468.95 171.2 (C=O), 48.5–143.3 (aromatic)

¹ Estimated based on structural similarity to .

Hydrogen Bonding and Crystal Packing

  • The acetamide group (-NHCO-) in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions akin to those observed in sulfonamide derivatives (e.g., ).
  • Thiazole and thiadiazole analogues may exhibit stronger hydrogen-bonding networks due to additional heteroatoms, as described in graph set analysis ().

Biological Activity

The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfany}-N-(4-chlorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H13BrClN3O2S\text{C}_{15}\text{H}_{13}\text{BrClN}_3\text{O}_2\text{S}

This structure features a bromophenyl group, an oxazole ring, and a chlorophenyl acetamide moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds with similar structures. For instance, derivatives containing oxazole and sulfanyl groups have shown significant activity against various bacterial strains.

  • Case Study : A series of synthesized derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values significantly lower than standard antibiotics .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Enzyme inhibition studies have shown that compounds similar to 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfany}-N-(4-chlorophenyl)acetamide can effectively inhibit acetylcholinesterase (AChE) and urease.

  • Enzyme Inhibition Results :
    • Compounds derived from similar scaffolds demonstrated strong inhibitory activity against urease with IC50 values ranging from 1.13 µM to 6.28 µM .
    • The inhibition of AChE is particularly noteworthy for potential applications in treating Alzheimer's disease.

Antiviral Activity

Some derivatives containing oxazole rings have also been evaluated for antiviral properties. For example, compounds with similar structural motifs have demonstrated activity against tobacco mosaic virus (TMV), indicating a broader spectrum of biological activity .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntibacterialModerate to strong against Salmonella typhi, Bacillus subtilis
Enzyme InhibitionStrong AChE and urease inhibitors with IC50 values from 1.13 µM to 6.28 µM
AntiviralSignificant TMV inhibition observed in related compounds

The mechanism by which 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfany}-N-(4-chlorophenyl)acetamide exerts its biological effects may involve multiple pathways:

  • Binding Interactions : Docking studies suggest that the compound interacts favorably with active sites of target enzymes and receptors, potentially leading to inhibition or modulation of their activity.
  • Sulfamoyl Functionality : The sulfamoyl group is known for its role in antibacterial action and enzyme inhibition, making it a critical component of the compound's efficacy .

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